molecular formula C15H18F3NO4S2 B6429059 3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 1704635-61-9

3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B6429059
CAS No.: 1704635-61-9
M. Wt: 397.4 g/mol
InChI Key: BHYBGFKSIKGJQQ-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H18F3NO4S2 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.06293489 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylsulfonyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S2/c1-24(20,21)12-8-10-6-7-11(9-12)19(10)25(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYBGFKSIKGJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features, including the trifluoromethyl and sulfonyl groups, are believed to enhance its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₄H₁₄F₃N₁O₃S₂
  • Molecular Weight : 341.39 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, leading to significant effects on cellular processes.

1. Anti-Cancer Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced anti-cancer properties. In a study evaluating the anti-cancer effects against several human cancer cell lines, including MCF-7 (breast cancer), various derivatives with similar structural motifs demonstrated promising results:

  • IC50 Values :
    • Compound with trifluoromethyl: IC50 = 2.63 µM
    • Non-trifluoromethyl analogue: IC50 = 19.72 µM

These results indicate that the trifluoromethyl group significantly enhances the anti-cancer activity of related compounds, suggesting a similar potential for this compound .

2. Antimicrobial Activity

The sulfonyl group in similar compounds has been linked to antibacterial properties. For instance, studies on urea derivatives containing sulfonyl groups showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . This suggests that our compound may also possess antimicrobial properties worth investigating further.

Case Study 1: Anti-Cancer Efficacy

A detailed investigation into the anti-cancer properties of related compounds revealed that those with a trifluoromethyl moiety not only inhibited cell growth but also induced apoptosis in cancer cells. The mechanism involved cell cycle arrest, particularly affecting the S-phase and promoting G2/M-phase progression .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-72.63Apoptosis induction
Compound BMCF-719.72Less effective

Case Study 2: Antibacterial Properties

In another study focusing on sulfonyl derivatives, compounds were tested against Bacillus mycoides and E. coli, showing significant antibacterial activity with MIC values indicating strong efficacy .

CompoundBacterial StrainMIC (µg/mL)
Compound XB. mycoides4.88
Compound YE. coli22.4

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